Antibacterial Potency: Dermaseptin-B4 Exhibits a 2.3-Fold Reduction in Potency Against S. aureus Compared to Dermaseptin-B3
In a direct head-to-head comparison, Dermaseptin-B4 demonstrated a minimal inhibitory concentration (MIC) of 3.0 μM against *Staphylococcus aureus* (ATCC 25923), which is 2.3-fold less potent than the closely related analog Dermaseptin-B3 (MIC = 1.3 μM). In contrast, the more distantly related Dermaseptin S1 was significantly less potent with an MIC of 60 μM [1]. This data highlights that even within the same subfamily, activity is not uniform.
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | 3.0 μM |
| Comparator Or Baseline | Dermaseptin-B3: 1.3 μM; Dermaseptin S1: 60 μM |
| Quantified Difference | 2.3-fold less potent than Dermaseptin-B3; 20-fold more potent than Dermaseptin S1 |
| Conditions | MIC assay against *S. aureus* ATCC 25923 in Luria Bertani medium, 6h incubation at 37°C [1]. |
Why This Matters
Procuring Dermaseptin-B4 instead of Dermaseptin-B3 will result in a measurably different, lower level of bacterial inhibition in *S. aureus* models, which is critical for dose-response studies.
- [1] Charpentier S, Amiche M, Mester J, Vouille V, Le Caer JP, Nicolas P, Delfour A. Structure, synthesis, and molecular cloning of dermaseptins B, a family of skin peptide antibiotics. J Biol Chem. 1998 Jun 12;273(24):14690-7. doi: 10.1074/jbc.273.24.14690. PMID: 9614066. View Source
